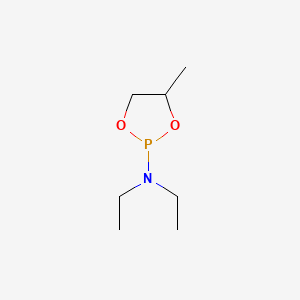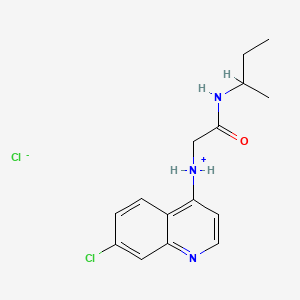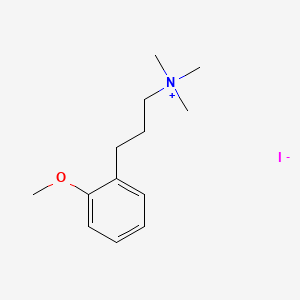
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with phospholipase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: A similar compound with dimethyl groups instead of diethyl groups.
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide: A sulfur-containing analog of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
3440-92-4 |
|---|---|
Fórmula molecular |
C7H16NO2P |
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C7H16NO2P/c1-4-8(5-2)11-9-6-7(3)10-11/h7H,4-6H2,1-3H3 |
Clave InChI |
FNCVXAXAHOPRKH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P1OCC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)
